molecular formula C14H20N2O4 B14247952 N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine CAS No. 473690-09-4

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine

Katalognummer: B14247952
CAS-Nummer: 473690-09-4
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: QGJAFAIXCRURHK-CABZTGNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine is a compound that combines the structural elements of L-isoleucine, an essential amino acid, with a 4-methoxyphenyl carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine typically involves the reaction of L-isoleucine with 4-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

L-isoleucine+4-methoxyphenyl isocyanateThis compound\text{L-isoleucine} + \text{4-methoxyphenyl isocyanate} \rightarrow \text{this compound} L-isoleucine+4-methoxyphenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-[(4-Hydroxyphenyl)carbamoyl]-L-isoleucine.

    Reduction: Formation of N-[(4-Methoxyphenyl)amino]-L-isoleucine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-Methoxyphenyl)carbamoyl]-L-valine
  • N-[(4-Methoxyphenyl)carbamoyl]-L-leucine
  • N-[(4-Methoxyphenyl)carbamoyl]-L-alanine

Uniqueness

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine is unique due to its specific combination of the 4-methoxyphenyl carbamoyl group with L-isoleucine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

473690-09-4

Molekularformel

C14H20N2O4

Molekulargewicht

280.32 g/mol

IUPAC-Name

(2S,3S)-2-[(4-methoxyphenyl)carbamoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C14H20N2O4/c1-4-9(2)12(13(17)18)16-14(19)15-10-5-7-11(20-3)8-6-10/h5-9,12H,4H2,1-3H3,(H,17,18)(H2,15,16,19)/t9-,12-/m0/s1

InChI-Schlüssel

QGJAFAIXCRURHK-CABZTGNLSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)OC

Kanonische SMILES

CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.